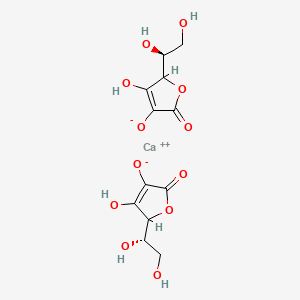
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is a complex organic compound that features a calcium ion coordinated with a furanone derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a furanone ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate typically involves the reaction of a furanone derivative with a calcium salt under controlled conditions. One common method includes the use of calcium chloride and the furanone derivative in an aqueous solution, followed by careful pH adjustment and temperature control to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated pH and temperature control systems to ensure consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furanone ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
Applications De Recherche Scientifique
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as an additive in certain manufacturing processes
Mécanisme D'action
The mechanism of action of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate involves its ability to chelate calcium ions, thereby influencing various biochemical pathways. The compound can modulate calcium-dependent enzymes and signaling pathways, affecting cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium carbonate
Uniqueness
Compared to these similar compounds, Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its multiple hydroxyl groups and furanone ring provide additional sites for chemical modification, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H14CaO12 |
|---|---|
Poids moléculaire |
390.31 g/mol |
Nom IUPAC |
calcium;2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |
InChI |
InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5?;/m00./s1 |
Clé InChI |
BLORRZQTHNGFTI-DDZDWLNUSA-L |
SMILES isomérique |
C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
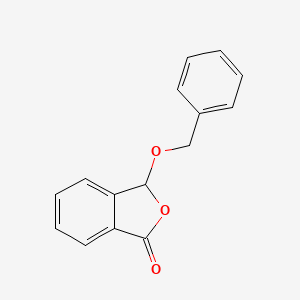
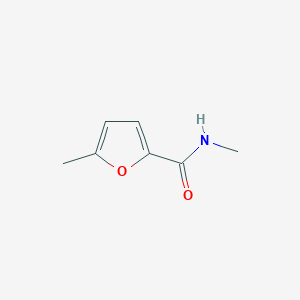


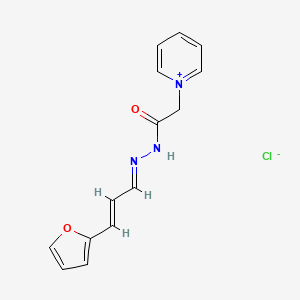
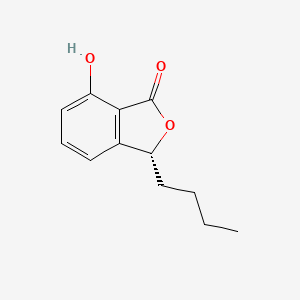
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
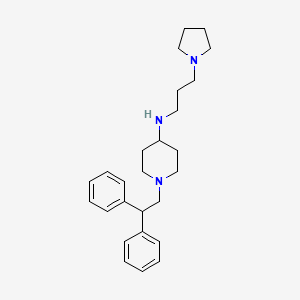

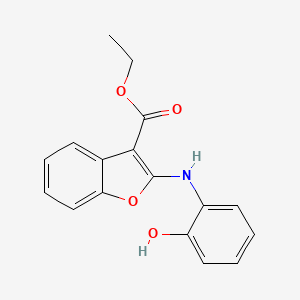

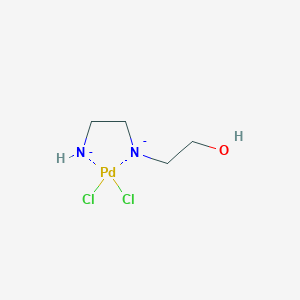
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
